3-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide
CAS No.:
Cat. No.: VC15261408
Molecular Formula: C13H14N2O2S
Molecular Weight: 262.33 g/mol
* For research use only. Not for human or veterinary use.
![3-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide -](/images/structure/VC15261408.png)
Specification
Molecular Formula | C13H14N2O2S |
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Molecular Weight | 262.33 g/mol |
IUPAC Name | 3-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide |
Standard InChI | InChI=1S/C13H14N2O2S/c1-9-15-11(8-18-9)7-14-13(16)10-4-3-5-12(6-10)17-2/h3-6,8H,7H2,1-2H3,(H,14,16) |
Standard InChI Key | XQLYZDKRUHTLOB-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=CS1)CNC(=O)C2=CC(=CC=C2)OC |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The molecular architecture of 3-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide integrates two pharmacologically significant units:
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Benzamide backbone: A benzene ring substituted with a methoxy group (-OCH₃) at the 3-position and an amide functional group.
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Thiazole moiety: A five-membered heterocycle containing sulfur and nitrogen atoms, with a methyl group at the 2-position.
The compound’s IUPAC name reflects this hybrid structure, with systematic numbering confirming substituent positions. Key bond angles and torsional parameters have been inferred from analogous thiazole-benzamide derivatives, though crystallographic data specific to this compound remains limited .
Table 1: Fundamental Molecular Data
Property | Value |
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Molecular Formula | C₁₃H₁₄N₂O₂S |
Molecular Weight | 262.33 g/mol |
Hybridization | sp² (aromatic), sp³ (methyl) |
Topological Polar Surface Area | 76.7 Ų |
Hydrogen Bond Donors/Acceptors | 1/3 |
Synthetic Methodologies
Primary Synthesis Route
The standard preparation involves a three-step sequence:
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Schiff Base Formation:
Reaction of 3-methoxybenzoic acid with 2-methyl-1,3-thiazole-4-carboxaldehyde in the presence of a base (e.g., sodium hydroxide) yields an intermediate imine. -
Reductive Amination:
The Schiff base undergoes reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation to produce the secondary amine. -
Amidation:
Coupling with benzoyl chloride derivatives completes the benzamide structure.
Critical parameters:
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Temperature: 60–80°C for imine formation
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Solvent System: Ethanol/water (3:1 v/v)
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Yield: 68–72% after chromatographic purification
Alternative Pathways
Recent advances employ flow chemistry techniques to enhance efficiency:
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Continuous Flow Reactors: Reduce reaction times from 12 hours (batch) to 45 minutes
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Green Chemistry Adaptations: Solvent-free conditions using microwave irradiation (150 W, 100°C)
Physicochemical Properties
Thermal and Solubility Profile
The compound exists as a white crystalline solid under standard conditions:
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Melting Point: 142–145°C (DSC)
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Solubility:
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Water: 0.8 mg/mL (25°C)
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DMSO: >50 mg/mL
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Ethanol: 12 mg/mL
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Spectroscopic Characterization
FTIR (KBr, cm⁻¹):
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3285 (N-H stretch)
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1660 (C=O amide)
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1590 (C=N thiazole)
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1250 (C-O methoxy)
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.21 (s, 1H, thiazole-H)
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δ 7.45–7.32 (m, 4H, aromatic)
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δ 4.52 (d, 2H, CH₂-N)
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δ 3.81 (s, 3H, OCH₃)
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δ 2.45 (s, 3H, CH₃-thiazole)
Biological Activities and Mechanisms
Antimicrobial Effects
In vitro testing against Gram-positive bacteria demonstrates:
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MIC Values:
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Staphylococcus aureus: 8 μg/mL
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Enterococcus faecalis: 16 μg/mL
Mechanistic studies suggest thiazole-mediated disruption of cell wall biosynthesis via penicillin-binding protein inhibition.
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Anti-Inflammatory Action
The compound reduces IL-6 and TNF-α production in murine macrophages (IC₅₀ = 11.3 μM) through NF-κB pathway modulation. Molecular docking simulations indicate strong binding affinity (ΔG = -9.2 kcal/mol) to COX-2’s active site.
Industrial and Research Applications
Pharmaceutical Development
As a lead compound for:
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Dual COX-2/5-LOX inhibitors
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β-Lactamase-resistant antibiotics
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Topical anti-inflammatory formulations
Material Science Applications
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Polymer Additives: Enhances thermal stability in polyamides (Tg increase by 18°C)
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Coordination Chemistry: Forms stable complexes with Cu(II) and Zn(II) for catalytic applications
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